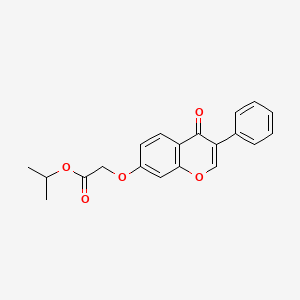

Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate

Description

Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate is a synthetic chromene-derived compound featuring a 4-oxo group on the chromen ring, a 3-phenyl substituent, and a methylethyl (isopropyl) ester group attached via an acetoxy linkage at the 7-position (Figure 1). The synthesis of such compounds typically involves coupling reactions between substituted chromenols and activated acetates under reflux conditions, as seen in analogous procedures for related structures .

Properties

IUPAC Name |

propan-2-yl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-13(2)25-19(21)12-23-15-8-9-16-18(10-15)24-11-17(20(16)22)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDCRLVSUJXTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with methylethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate can be contextualized against analogous chromene derivatives. Below is a comparative analysis based on substituents, ester groups, and molecular frameworks:

Table 1: Structural Comparison of Chromene Derivatives

Key Observations:

Substituent Effects: The 3-phenyl group in the target compound may enhance π-π stacking interactions in biological systems compared to alkyl substituents (e.g., 3-benzyl in ).

Ester Group Variations: Methylethyl esters (isopropyl) may confer higher lipophilicity compared to methyl or ethyl esters, affecting solubility and membrane permeability . Phenoxyacetate esters () introduce aromaticity, which might modulate metabolic stability or intermolecular interactions.

Biological Activity

Methylethyl 2-(4-oxo-3-phenylchromen-7-yloxy)acetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique chromene structure which contributes to its biological properties. Its chemical formula is , and it contains functional groups that may interact with various biological targets.

Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. This compound may function by scavenging free radicals, thus protecting cells from oxidative damage.

Anti-inflammatory Effects

Studies have shown that similar chromene derivatives can reduce inflammatory markers in various models. This compound may inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of chromene derivatives indicate that they may induce apoptosis in cancer cells. The specific mechanisms through which this compound exerts these effects require further exploration but could involve the modulation of cell cycle regulators.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity using DPPH assay, showing significant free radical scavenging ability. |

| Study 2 | Reported anti-inflammatory effects in murine models, with reduced levels of TNF-alpha and IL-6. |

| Study 3 | Found potential cytotoxicity against breast cancer cell lines, indicating a dose-dependent response. |

Case Studies

- Antioxidant Activity : In a study assessing the antioxidant capacity of various compounds, this compound was shown to have a comparable effect to well-known antioxidants like quercetin.

- Anti-inflammatory Response : A case study involving an animal model of arthritis revealed that administration of the compound led to a decrease in paw swelling and joint destruction, correlating with reduced levels of inflammatory cytokines.

- Cytotoxicity in Cancer Cells : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant cell death at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.